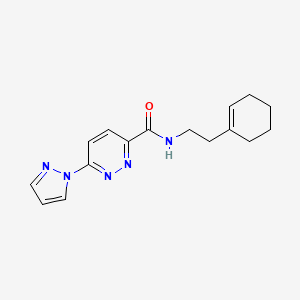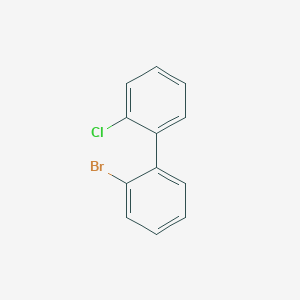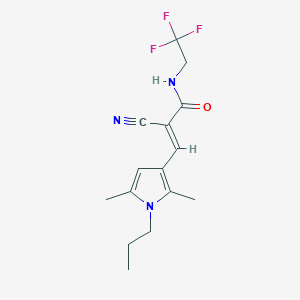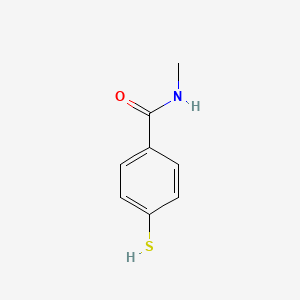
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as CHEC-9, is a novel chemical compound that has been developed for scientific research purposes. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies related to cancer and inflammation.
作用機序
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer and inflammation. Specifically, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. Additionally, N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cell survival. Inflammation-related effects of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide include the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the reduction of oxidative stress.
実験室実験の利点と制限
One of the main advantages of using N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide in lab experiments is its specificity towards cancer and inflammation-related pathways. This compound has shown minimal toxicity towards normal cells, making it a promising candidate for further research. However, one of the limitations of using N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide and to identify potential targets for therapeutic intervention. Lastly, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves a multi-step process that includes the reaction of 4-bromo-2,6-dichloropyridazine with 1H-pyrazole-1-carboxamide, followed by the reaction of the resulting product with cyclohex-1-ene-1-carboxylic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death mechanism. Additionally, N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(17-11-9-13-5-2-1-3-6-13)14-7-8-15(20-19-14)21-12-4-10-18-21/h4-5,7-8,10,12H,1-3,6,9,11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLOFPGGLBQWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile](/img/structure/B2900276.png)
![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2900278.png)


![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine](/img/structure/B2900282.png)


![3-ethyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2900287.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900290.png)

